3-[Methoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile
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Overview
Description
3-[Methoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile is a complex organic compound with a unique structure that includes a benzofuran core, methoxy group, and dicarbonitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the 4-Methylphenylmethyl Group: This step often involves Friedel-Crafts alkylation reactions using 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Incorporation of the Dicarbonitrile Groups: The dicarbonitrile functionalities can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[Methoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dicarbonitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[Methoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-[Methoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 3-[Methoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarboxylic acid
- 3-[Methoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-diamine
- 3-[Methoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dihydroxy
Uniqueness
3-[Methoxy(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and dicarbonitrile groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H16N2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-[methoxy-(4-methylphenyl)methyl]-2-methyl-1-benzofuran-5,6-dicarbonitrile |
InChI |
InChI=1S/C20H16N2O2/c1-12-4-6-14(7-5-12)20(23-3)19-13(2)24-18-9-16(11-22)15(10-21)8-17(18)19/h4-9,20H,1-3H3 |
InChI Key |
FATONJFRTLXULN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(OC3=C2C=C(C(=C3)C#N)C#N)C)OC |
Origin of Product |
United States |
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